molecular formula C19H31N3O B12574311 1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one CAS No. 627521-45-3

1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one

Cat. No.: B12574311
CAS No.: 627521-45-3
M. Wt: 317.5 g/mol
InChI Key: USOJFVACMYYFTC-UHFFFAOYSA-N
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Description

1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one is a chemical reagent for research applications. This synthetic compound features a pyrrolidin-2-one core, a structural motif found in compounds with diverse biological activities. Pyrrolidin-2-one derivatives are investigated in various fields, including neuroscience . Specifically, compounds incorporating a pyrrolidine ring and an extended alkylamine chain, such as pyrovalerone, are known to act as potent inhibitors of monoamine transporters, including the dopamine (DAT) and norepinephrine (NET) transporters . This mechanism, which increases extracellular concentrations of monoamine neurotransmitters, is a key target in research on neuropharmacology and the mechanisms of psychomotor stimulants . The structure of this reagent, with its phenylbutylaminoethylamino-propyl side chain, suggests potential for interaction with various biological targets and makes it a candidate for investigating structure-activity relationships (SAR). Researchers can utilize this compound as a building block or reference standard in method development and pharmacological profiling. This product is intended for use in controlled laboratory settings by qualified researchers only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

CAS No.

627521-45-3

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

1-[3-[2-(4-phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one

InChI

InChI=1S/C19H31N3O/c23-19-11-6-16-22(19)17-7-13-21-15-14-20-12-5-4-10-18-8-2-1-3-9-18/h1-3,8-9,20-21H,4-7,10-17H2

InChI Key

USOJFVACMYYFTC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCNCCNCCCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials and Core Formation

  • Pyrrolidin-2-one Core : The pyrrolidin-2-one ring (a γ-lactam) can be sourced commercially or synthesized by cyclization of γ-aminobutyric acid derivatives. For example, 1-propyl-2-pyrrolidinone is a known compound with CAS 3470-99-3, characterized by a boiling point of ~226 °C and molecular weight 127.18 g/mol. This core serves as the scaffold for further functionalization.

Propyl Chain Introduction

  • The propyl linker is typically introduced by alkylation of the pyrrolidin-2-one nitrogen with a suitable 3-bromopropyl or 3-chloropropyl derivative under basic conditions. This step requires careful control of temperature (often 0–50 °C) and solvent choice (e.g., tetrahydrofuran or acetonitrile) to avoid side reactions.

Aminoethyl and 4-Phenylbutylamino Substituent Installation

  • The bis-aminoethyl substituent is introduced via nucleophilic substitution or reductive amination. The 4-phenylbutylamine moiety can be synthesized from 4-phenylbutyric acid derivatives through reduction or amide formation followed by amine liberation.
  • A common approach involves coupling the intermediate containing the propyl-pyrrolidinone with 2-(4-phenylbutylamino)ethylamine using amide bond formation reagents such as dicyclohexylcarbodiimide (DCC) or triphenylphosphine/carbon tetrachloride systems, often in solvents like toluene or acetonitrile at ambient to moderate temperatures (25–65 °C).

Hydrolysis and Purification

  • If ester intermediates are used, saponification with sodium hydroxide in methanol or ethanol at reflux (60–65 °C) is employed to yield the free acid or amide forms. The reaction mixture is then acidified to precipitate the product, which is filtered and recrystallized from aqueous ethanol or ethanol/water mixtures to achieve high purity (up to 99.8% by HPLC).
  • Activated charcoal treatment and filtration over celite are common to remove impurities before final crystallization.

Representative Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Alkylation of pyrrolidin-2-one with 3-halopropyl derivative THF, 0–50 °C, 4–12 h 70–85 Controlled temperature to avoid over-alkylation
Coupling with 2-(4-phenylbutylamino)ethylamine Toluene, DCC or triphenylphosphine, 25–65 °C, 12–20 h 75–88 Use of triethylamine as base; purification by silica gel chromatography
Hydrolysis of ester intermediates NaOH in MeOH or EtOH, reflux 3–4 h 80–87 Followed by acidification and recrystallization; HPLC purity >99%
Final purification Recrystallization from EtOH/H2O 70–80 High purity crystalline product obtained

Analytical and Characterization Techniques

  • Melting Point : Typically in the range of 110–115 °C for purified compounds.
  • HPLC Purity : >99% purity achieved after recrystallization.
  • Chiral Purity : When applicable, chiral HPLC confirms enantiomeric excess >99%.
  • Spectroscopic Analysis : NMR (1H, 13C), IR, and MS confirm structure and functional groups.
  • Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) used to assess crystalline forms and stability.

Summary of Key Research Findings

  • The use of carbodiimide coupling agents (e.g., DCC) and triphenylphosphine/carbon tetrachloride systems are effective for amide bond formation in this compound class.
  • Hydrolysis of ester intermediates under basic reflux conditions followed by acidification is a reliable method to obtain the free acid or amide forms with high yield and purity.
  • Temperature control and solvent choice are critical to minimize side reactions and maximize yield during alkylation and coupling steps.
  • Purification by silica gel chromatography and recrystallization from ethanol/water mixtures ensures high purity and suitable crystalline form for pharmaceutical applications.

Chemical Reactions Analysis

1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper(II) acetate, potassium iodide, and Oxone. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure that contributes to its biological activity. Its molecular formula is C20H30N4C_{20}H_{30}N_4, and it features a pyrrolidinone core, which is known for its diverse pharmacological properties. The specific arrangement of functional groups allows for interaction with various biological targets.

1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one has been studied for its potential as a therapeutic agent in several areas:

  • Melanocortin Receptor Modulation : The compound has been identified as a modulator of melanocortin receptors, particularly the melanocortin-5 receptor (MC5R). This receptor plays a crucial role in various physiological processes including energy homeostasis and inflammation .
  • Antitumor Activity : Research indicates that derivatives of this compound may exhibit antiangiogenic properties, making them potential candidates for cancer treatment. Studies have shown that related compounds can inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis .

Case Study 1: Anticancer Properties

A study published in Pharmaceuticals examined the anticancer effects of pyrrolidinone derivatives, including those similar to 1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one. The results demonstrated significant inhibition of tumor growth in mouse models, suggesting potential for clinical development in oncology .

Case Study 2: Neurological Applications

Another research article highlighted the neuroprotective effects of related compounds in models of neurodegeneration. The findings indicate that these compounds could potentially be developed for treating conditions like Alzheimer's disease due to their ability to modulate neurotransmitter systems .

Mechanism of Action

The mechanism of action of 1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to the modulation of various biological processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological profile of 1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one can be inferred from structurally related pyrrolidin-2-one derivatives (Table 1):

Compound Name / ID Key Structural Features α1-AR Affinity (pKi/Ki) α2-AR Affinity (pKi/Ki) Notable Activities Reference
Target Compound : 1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one Phenylbutylamino-ethylamino side chain Data not available Data not available Inferred α-AR modulation
Compound 7 : 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one Arylpiperazine (2-chlorophenyl) pKi = 7.13 High α1-AR selectivity
Compound 18 : 1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one Arylpiperazine (4-chlorophenyl) pKi = 7.29 High α2-AR selectivity
EP-47 : 1-(3-(4-(o-Tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one Arylpiperazine (o-tolyl) Ki = 95.5 ± 8.9 nM Ki = 511.6 ± 34.8 nM Anti-obesity, glycemic control in mice
Compound 4ag : 1-(1,3-bis((4-Nitrophenyl)thio)propyl)pyrrolidin-2-one Thioether-linked 4-nitrophenyl groups Synthetic intermediate; no AR activity reported
1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one Anilino side chain Safety data available (handling precautions)

Key Findings

Impact of Substituents on Receptor Affinity: Arylpiperazine Derivatives: Compounds with arylpiperazine moieties (e.g., Compounds 7, 18, EP-47) exhibit strong α1-AR and α2-AR binding, with substituents dictating selectivity. For example, the 2-chlorophenyl group in Compound 7 enhances α1-AR affinity (pKi = 7.13), while the o-tolyl group in EP-47 provides balanced α1/α2-AR binding (Ki = 95.5 nM and 511.6 nM, respectively) .

Pharmacological Activities :

  • Antiarrhythmic Effects : Compound 13 (1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) demonstrated the highest prophylactic antiarrhythmic activity in rats, suggesting that ethoxy-phenyl substitutions optimize this effect .
  • Metabolic Benefits : EP-47 reduced blood glucose and triglycerides in obese mice, indicating pyrrolidin-2-one derivatives may have applications beyond cardiovascular disorders .

Safety and Handling: Analogues like 1-[3-(2-aminoanilino)propyl]pyrrolidin-2-one require strict safety protocols (e.g., inhalation precautions), a common theme among pyrrolidin-2-one derivatives due to their reactive amine groups .

Structural-Activity Relationship (SAR) Insights

  • Piperazine vs. Ethylamino Linkers: Arylpiperazine derivatives (e.g., EP-47) show stronger AR binding than ethylamino-linked compounds, likely due to piperazine’s conformational flexibility and hydrogen-bonding capacity .
  • Electron-Withdrawing Groups : Chloro substituents (e.g., in Compounds 7 and 18) enhance AR affinity by stabilizing receptor-ligand interactions via halogen bonding .
  • Thioether Modifications : Thiolated derivatives (e.g., Compound 4ag) lack AR activity but serve as intermediates for functionalized molecules, highlighting the importance of amine/aryl groups for receptor targeting .

Biological Activity

1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one, also known by its CAS number 627521-45-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one is C19H31N3O, with a molecular weight of approximately 317.469 g/mol. The structure features a pyrrolidine ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC19H31N3O
Molecular Weight317.469 g/mol
CAS Number627521-45-3

The compound is believed to interact with various receptors in the body, potentially modulating neurotransmitter systems. Research indicates that it may influence the dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive functions.

Antidepressant Effects

In a study assessing the antidepressant-like effects of similar compounds, it was found that derivatives of pyrrolidine exhibited significant activity in reducing depressive behaviors in animal models. The mechanism was attributed to increased serotonin levels in the brain, suggesting that 1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one may have similar effects .

Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound. Research has shown that pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antiglycation Activity

Recent studies have highlighted the antiglycation properties of pyrrolidine derivatives. In vitro assays demonstrated that these compounds could inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications. The ability to prevent AGE formation suggests potential therapeutic applications in diabetes management .

Study 1: Antidepressant Activity

A controlled study involving rodents tested the effects of 1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one on depressive behaviors induced by chronic stress. Results indicated a significant reduction in immobility time during forced swim tests, indicating potential antidepressant effects.

Study 2: Neuroprotection in Cell Cultures

In vitro experiments using SH-SY5Y neuroblastoma cells treated with oxidative agents demonstrated that treatment with the compound resulted in decreased cell death compared to untreated controls. This suggests a protective effect against oxidative stress-induced damage.

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